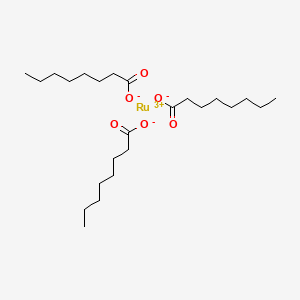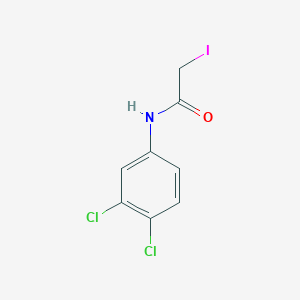
2H-1-Benzopyran-2-one, 7-(phosphonooxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a phosphonooxy group at the 7th position of the benzopyran ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(phosphonooxy)- typically involves the phosphorylation of 7-hydroxycoumarin. One common method is the reaction of 7-hydroxycoumarin with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the phosphonooxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphonooxy group, leading to the formation of different products.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives, which are important in the development of fluorescent dyes and sensors.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 2H-1-Benzopyran-2-one, 7-(phosphonooxy)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways.
相似化合物的比较
Similar Compounds
7-Hydroxycoumarin: The parent compound, which lacks the phosphonooxy group.
7-Methoxycoumarin: A derivative with a methoxy group at the 7th position.
7-Aminocoumarin: A derivative with an amino group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable in various applications that other coumarin derivatives may not be suitable for.
属性
CAS 编号 |
20296-21-3 |
|---|---|
分子式 |
C9H7O6P |
分子量 |
242.12 g/mol |
IUPAC 名称 |
(2-oxochromen-7-yl) dihydrogen phosphate |
InChI |
InChI=1S/C9H7O6P/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H2,11,12,13) |
InChI 键 |
CVOMRWJNUPHWRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



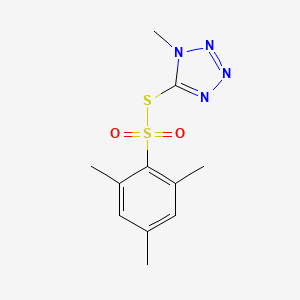
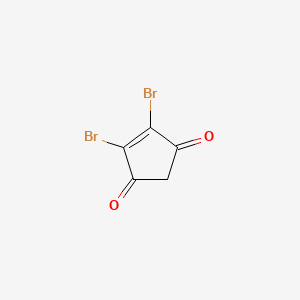
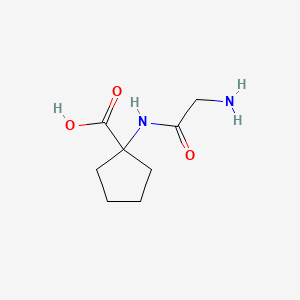
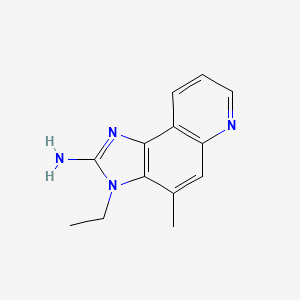
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
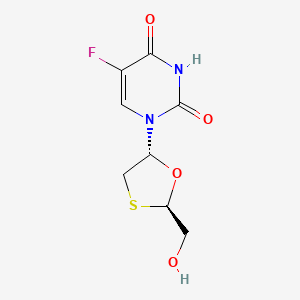

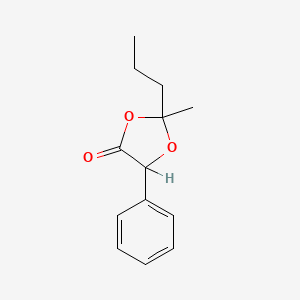
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
